Actoprotective Activity: Ester vs Sodium Salt
The sodium salt of 2-(4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid—the hydrolyzed, ionized counterpart of the target isopropyl ester—demonstrated the highest actoprotective activity among all tested derivatives, with a swimming time increase of 169.04% over the untreated control group when administered intraperitoneally at a dose of 100 mg/kg (1/10 LD₅₀) in rats [1]. The isopropyl ester itself serves as a neutral prodrug form that, upon esterase cleavage in vivo, generates the identical active carboxylate species. The ester offers superior organic solubility, non-hygroscopic solid-state properties, and greater formulation flexibility for oral or transdermal delivery compared to the deliquescent sodium salt [2].
| Evidence Dimension | Actoprotective efficacy in rat forced-swim test (swimming time increase vs. control) |
|---|---|
| Target Compound Data | Isopropyl ester: no direct actoprotective data reported; designed as prodrug form of the active sodium carboxylate |
| Comparator Or Baseline | Sodium 2-(4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylthio)acetate: 169.04% increase over control (100 mg/kg i.p.) |
| Quantified Difference | Sodium salt shows statistically significant actoprotection; isopropyl ester expected to match upon hydrolysis; direct ester data unavailable |
| Conditions | Male outbred white rats, 200–260 g, 10% body-weight tail load, water temperature 24–27°C, 20 min pre-treatment, n = 6 per dose |
Why This Matters
Procurement of the isopropyl ester rather than the sodium salt is justified when organic-phase reactions, anhydrous formulations, or controlled hydrolysis to the active carboxylate are required.
- [1] Salionov VO, Pruglo YeS, Panasenko OI. Actoprotective activity of 2-(4-R-3-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylthio) acetic acid. Zaporozhye Medical Journal. 2013;15(4):51-53. DOI:10.14739/2310-1210.2013.4.16846. View Source
- [2] Salionov VA, Pruglo YeS, Panasenko OI. Synthesis, physical-chemical properties and research of acute toxicity of 1,2,4-triazole derivatives containing thiophene core. Pharmaceutical Journal (Zaporizhzhia). 2015;3:24-30. DOI:10.14739/2409-2932.2015.3.52616. View Source
